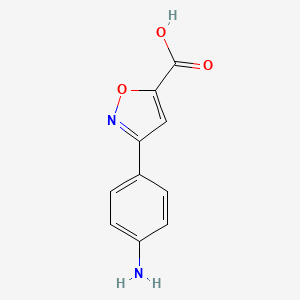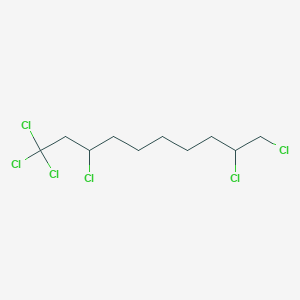
4-氯-2-甲基-1,3-噻唑-5-羧酸甲酯
描述
“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is a chemical compound . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” can be represented by the InChI code: 1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is a powder with a melting point of 55-58°C . Its molecular weight is 191.64 .科学研究应用
Antioxidant Applications
Thiazole derivatives, including Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole ring’s structure allows for the scavenging of free radicals, thereby protecting cells from damage .
Analgesic and Anti-inflammatory Activities
Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities. These properties make them valuable in the development of new pain relief medications and anti-inflammatory drugs, potentially offering alternatives with fewer side effects compared to current treatments .
Antimicrobial and Antifungal Effects
The antimicrobial activity of thiazole derivatives against various bacterial strains, such as Staphylococcus aureus and E. coli, has been documented. Additionally, compounds like Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate could be used to develop new antifungal agents, expanding the arsenal against resistant fungal infections .
Antiviral Properties
Thiazole compounds have shown promise in antiviral research, with activities against HIV being of particular interest. The ability to inhibit viral replication makes these compounds potential candidates for inclusion in antiretroviral therapies .
Neuroprotective Potential
The neuroprotective capabilities of thiazole derivatives are being explored due to their role in the synthesis of neurotransmitters like acetylcholine. This application is significant for treating neurodegenerative diseases and protecting neuronal health .
Antitumor and Cytotoxic Activities
Thiazoles have been observed to possess antitumor and cytotoxic activities, making them potential components in cancer treatment regimens. Their ability to interfere with tumor growth and induce cell death in cancer cells is a promising avenue for therapeutic development .
Chemical Synthesis and Catalysis
In the field of chemical synthesis, thiazole derivatives serve as intermediates and catalysts. They are involved in the synthesis of more complex molecules, including indole derivatives, which are prevalent in natural products and pharmaceuticals .
Industrial Applications
Beyond medical applications, thiazole compounds are used in various industrial processes. For example, they can act as biocides and fungicides, controlling microbial problems in systems such as aircraft fuel systems .
安全和危害
属性
IUPAC Name |
methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFOJAKQNJXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)









